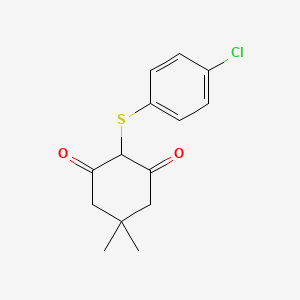
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione, also known as CPDD, is a compound that has gained significant attention in the scientific community due to its potential in various applications. CPDD is a cyclic diketone that has a chlorophenylsulfanyl group attached to one of the carbons. This compound has shown promising results in scientific research, making it a topic of interest for many researchers.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is not fully understood, but it is believed to act as a nucleophile due to the presence of the sulfur atom. This allows 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione to react with electrophilic compounds, forming covalent bonds. 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has also been shown to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is its ease of synthesis, making it readily available for use in scientific research. Additionally, 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has shown promising results in various applications, making it a compound of interest for many researchers. However, one limitation of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is its potential toxicity, which must be taken into consideration when conducting experiments.
Orientations Futures
There are various future directions for the use of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione in scientific research, including its potential use in drug development. 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has shown promising results in the synthesis of various compounds, including those with potential antibacterial and antitumor properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione and its potential applications in various fields, including medicine and agriculture.
In conclusion, 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is a compound that has shown significant potential in various scientific research applications. Its ease of synthesis and promising results make it a topic of interest for many researchers. Further research is needed to fully understand the mechanism of action of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione can be achieved through various methods, including the reaction of 4-chlorothiophenol with 2,4-pentanedione in the presence of a base. Another method involves the reaction of 4-chlorophenylhydrazine with 2,4-pentanedione in the presence of sulfuric acid. Both methods result in the formation of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has shown potential in various scientific research applications, including its use as a building block in the synthesis of other compounds. 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has been used to synthesize various sulfur-containing compounds, including thiosemicarbazones, thiazoles, and thiadiazoles. These compounds have shown promising results in various applications, including their use as antibacterial and antitumor agents.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNDCWVBUHWGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
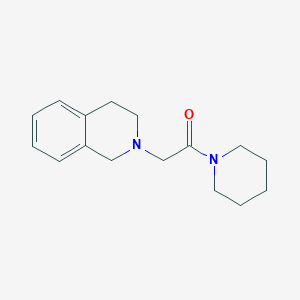
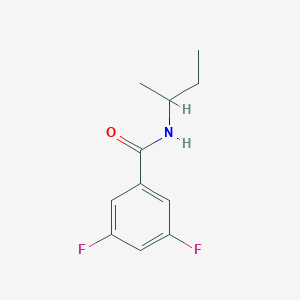


![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)

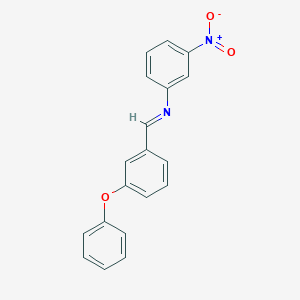

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
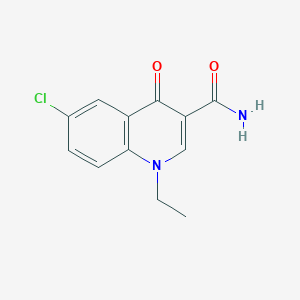
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)